(2,3,4-Trifluorophenyl)hydrazine
Description
Significance of Fluorine Substitution in Aromatic Systems within Organic Chemistry
The introduction of fluorine into aromatic rings profoundly alters a molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine's high electronegativity can withdraw electron density from the aromatic ring, influencing its reactivity in electrophilic substitution reactions. numberanalytics.com This electron-withdrawing effect can also lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting the molecule's electronic properties and stability. numberanalytics.com
Furthermore, the presence of fluorine can have significant steric effects, creating hindrance that influences reaction pathways and molecular conformations. numberanalytics.com In some cases, noncovalent interactions involving fluorine can even activate aromatic rings towards certain reactions. acs.org The substitution of hydrogen with fluorine can also enhance the metabolic stability and lipophilicity of drug candidates, properties of great interest in pharmaceutical development. cymitquimica.com
The Unique Reactivity Profile of Hydrazine (B178648) Moieties as Synthetic Intermediates
The hydrazine group (-NHNH2) is a versatile functional group in organic synthesis, known for its nucleophilic character. acs.org It readily reacts with carbonyl compounds such as aldehydes and ketones to form hydrazones. organic-chemistry.orgbyjus.com This reactivity is fundamental to many classical and contemporary synthetic methodologies. The hydrazine moiety is a key component in the synthesis of a wide array of heterocyclic compounds, which are prevalent in biologically active molecules. researchgate.net
Overview of (2,3,4-Trifluorophenyl)hydrazine as a Versatile Synthon in Advanced Synthesis
This compound combines the influential properties of a trifluorinated ring with the synthetic versatility of the hydrazine group. This combination makes it a powerful synthon for introducing trifluorophenyl fragments into larger, more complex molecules. Its application is particularly notable in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research. researchgate.net
Historical Context and Evolution of Research on Substituted Phenylhydrazines
The study of phenylhydrazines dates back to 1875, with Hermann Emil Fischer's synthesis of phenylhydrazine (B124118) itself. wikipedia.org Fischer's subsequent work on the reaction of phenylhydrazines with sugars laid the groundwork for understanding their reactivity. wikipedia.org Over the decades, research has expanded to include a vast array of substituted phenylhydrazines, driven by the need for new synthetic methods and the pursuit of novel bioactive compounds. patsnap.comgoogle.com The development of palladium-catalyzed cross-coupling reactions has further broadened the scope for synthesizing substituted phenylhydrazines. wikipedia.org The continuous evolution of synthetic methodologies highlights the enduring importance of this class of compounds in organic chemistry. patsnap.com
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-trifluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWVPBUQBGCQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NN)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4 Trifluorophenyl Hydrazine and Its Advanced Precursors
Classical Synthetic Routes to Fluorinated Phenylhydrazines
Traditional methods for the synthesis of fluorinated phenylhydrazines, including (2,3,4-Trifluorophenyl)hydrazine, have relied on well-established organic reactions. These routes, while effective, often involve harsh reaction conditions and the use of hazardous reagents.
Reductive Amination Strategies for Hydrazine (B178648) Moiety Introduction
Reductive amination is a versatile method for the formation of C-N bonds and can be adapted for the synthesis of substituted hydrazines. This process typically involves the reaction of a carbonyl compound with a hydrazine, followed by the reduction of the resulting hydrazone intermediate.
The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone. The hydrazone is then reduced to the corresponding hydrazine using a suitable reducing agent.
While a direct, detailed synthesis of this compound via reductive amination is not extensively documented in readily available literature, the principles of the Stork-Dolfini modification of the Fischer indole (B1671886) synthesis provide a relevant framework. In this context, an appropriately substituted aminoketone could be condensed with a hydrazine to form an arylhydrazone, which upon reduction would yield the desired substituted hydrazine. For instance, the reaction of a suitable ketone with phenylhydrazine (B124118) can form a phenylhydrazone, which is then reduced to a 1,2-disubstituted hydrazine. stackexchange.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdma.chrsc.org The choice of reducing agent is critical to avoid the reduction of the initial carbonyl compound.
A significant challenge in reductive amination can be the formation of secondary amine byproducts through over-alkylation. This can often be mitigated by using a large excess of the aminating agent, in this case, hydrazine. mdma.ch
Diazotization and Subsequent Reduction Pathways
A widely used and effective method for the synthesis of phenylhydrazines is the diazotization of an aromatic amine followed by reduction. For the synthesis of this compound, the starting material is 2,3,4-trifluoroaniline.
The process begins with the diazotization of 2,3,4-trifluoroaniline, which is typically carried out at low temperatures (0-5 °C) in an acidic medium (e.g., hydrochloric acid) using sodium nitrite (B80452) (NaNO₂) to form the corresponding diazonium salt, 2,3,4-trifluorobenzenediazonium chloride. guidechem.com The instability of diazonium salts necessitates their use in situ for the subsequent reduction step.
Several reducing agents can be employed for the reduction of the diazonium salt to the hydrazine.
Stannous Chloride (SnCl₂): The reduction with stannous chloride in concentrated hydrochloric acid is a classic and reliable method. google.com The diazonium salt solution is added to a pre-cooled solution of SnCl₂ in concentrated HCl. The resulting phenylhydrazine hydrochloride precipitates and can be collected by filtration. guidechem.com
Sodium Sulfite (B76179) (Na₂SO₃): This method involves the reduction of the diazonium salt with sodium sulfite solution. The reaction typically proceeds by adding the diazonium salt solution to a cooled solution of sodium sulfite. orgsyn.orggoogle.com The pH is carefully controlled during the addition. The resulting diazobenzene sulfonate is then hydrolyzed under acidic conditions to yield the phenylhydrazine hydrochloride. guidechem.comgoogle.com
A patent describes the synthesis of this compound hydrochloride with a purity of 98.5% and a yield of 95%, highlighting the industrial applicability of this route.
| Parameter | Value |
| Starting Material | 2,3,4-Trifluoroaniline |
| Diazotization Reagent | Sodium Nitrite |
| Acid | Hydrochloric Acid |
| Reduction Method | Not specified, but typical for diazonium salt reduction |
| Product | This compound hydrochloride |
| Purity | 98.5% |
| Yield | 95% |
Table 1: Reaction Parameters for the Synthesis of this compound hydrochloride via Diazotization-Reduction.
Hydrazine Substitution on Halogenated Aromatic Precursors
The direct nucleophilic aromatic substitution (SNAr) of a halogen on a polyfluorinated benzene (B151609) ring with hydrazine is another viable synthetic route. The precursor for this compound in this case would be 1,2,3,4-tetrafluorobenzene.
The reaction involves heating the polyhalogenated aromatic compound with hydrazine hydrate (B1144303), often in the presence of a solvent. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack by hydrazine.
A Canadian patent describes a general process for preparing substituted phenylhydrazines by reacting a substituted chlorobenzene (B131634) with hydrazine or hydrazine hydrate at temperatures between 60 and 160°C. A European patent provides more specific conditions, suggesting temperatures between 80 and 140°C, with a preferred range of 100 to 120°C, and the use of solvents like dioxane or n-propanol. google.com The reaction can be carried out under normal or elevated pressure, depending on the boiling point of the solvent. google.com
| Parameter | General Range |
| Substrate | Halogenated Aromatic Precursor (e.g., 1,2,3,4-Tetrafluorobenzene) |
| Nucleophile | Hydrazine or Hydrazine Hydrate |
| Temperature | 60 - 160 °C |
| Pressure | Normal or Elevated (1-30 bar) |
| Solvent (optional) | Dioxane, n-propanol, Pyridine |
Table 2: General Conditions for Hydrazine Substitution on Halogenated Aromatic Precursors.
Modern and Sustainable Synthetic Approaches for Enhanced Efficiency
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods, in line with the principles of green chemistry.
Green Chemistry Principles in Fluorinated Phenylhydrazine Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of fluorinated phenylhydrazines, this can involve the use of less toxic reagents, alternative solvents, and more energy-efficient reaction conditions.
Recent advancements have focused on developing PFAS-free synthesis routes for fluorinated compounds, utilizing safer fluorine sources like cesium fluoride. youtube.com While not yet specifically applied to this compound, these developments point towards a more sustainable future for the production of fluorinated molecules.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or neat, reactions offer a significant advantage in this regard.
Research has demonstrated the feasibility of synthesizing pyrano[2,3-c]pyrazole derivatives through a one-pot, solvent-free reaction involving hydrazine hydrate, among other reagents. mdpi.com These reactions are often facilitated by microwave irradiation or the use of recyclable nanocatalysts, leading to shorter reaction times and high yields. nih.gov For instance, the synthesis of pyranopyrazoles using a yttrium iron garnet nanocatalyst under solvent-free conditions at 80°C resulted in excellent yields within 20 minutes. nih.gov
Catalyst-Free Methodologies
While many chemical transformations rely on catalysts, several strategies for synthesizing hydrazines and related compounds proceed without them. A foundational method for producing phenylhydrazines involves the reduction of a diazonium salt, which can be achieved with non-catalytic reducing agents like sodium sulfite. This approach avoids the cost and potential product contamination associated with metal catalysts.
In a related context, catalyst-free reactions are being developed for compounds derived from hydrazines. For instance, a novel catalyst-free sulfonation reaction synthesizes 3-sulfone nitrile compounds from sulfonyl hydrazides in water, highlighting a green chemistry approach that eliminates the need for any metal catalyst, ligand, or organic solvent. rsc.org Another example is the catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles, which proceeds through the ring-opening and intramolecular cyclization of an arylidene thiazolone with a hydrazine. researchgate.net These methodologies, while not directly producing this compound, demonstrate the viability and growing interest in catalyst-free systems for reactions involving the hydrazine moiety.
Application of High Hydrostatic Pressure (HHP) Techniques
High Hydrostatic Pressure (HHP) is an emerging green technology in chemical synthesis, capable of promoting reactions without the need for solvents or catalysts. nih.gov The application of HHP can accelerate reaction rates and influence reaction pathways by altering the molecular volume and activation energy of the transition state. nih.gov
Research has demonstrated the successful synthesis of substituted diaryl-hydrazones by reacting hydrazines with aldehydes under high pressure (e.g., 850 MPa) in a 1:1 molar ratio, completely eliminating the need for traditional acid catalysts and undesirable solvents. nih.gov This technique shows great promise for industrial applications by offering a more environmentally benign synthetic route. nih.gov While specific studies on the HHP synthesis of this compound are not widely published, the principles are applicable. The effect of pressure on hydrazine itself has been studied, revealing phase transitions and changes in hydrogen bonding under high pressure, which provides fundamental insight into the behavior of the hydrazine functional group under these conditions. researchgate.netnih.gov
Catalytic Synthesis Innovations and Metal-Free Approaches
Catalysis remains a cornerstone of chemical synthesis, with significant innovation focused on developing more efficient and environmentally friendly catalysts.
Traditional catalytic methods for producing substituted hydrazines often involve the catalytic hydrogenation of hydrazones. For example, 2,4-bis(trifluoromethyl)benzylhydrazine can be obtained by the Pd/C catalytic hydrogenation of the corresponding hydrazone. google.com However, the field is increasingly moving towards novel catalytic systems and metal-free alternatives.
A significant metal-free approach involves the multi-component reaction of readily available starting materials. nih.gov For instance, pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles have been synthesized from trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). nih.govfrontiersin.orgfrontiersin.org This reaction proceeds efficiently without a metal catalyst, using an acid additive like trifluoroacetic acid (TFA) to promote the cyclization. frontiersin.orgfrontiersin.org A plausible mechanism suggests the initial coupling of the imidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate, which then reacts further to yield the final triazole product. frontiersin.orgnih.gov This strategy is noted for its use of available reagents, operational convenience, and scalability, representing a key advancement in metal-free synthesis involving hydrazine precursors. nih.govfrontiersin.org
Continuous Flow Synthesis Techniques for Scalability
For industrial-scale production, continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. A continuous flow process for the synthesis of phenylhydrazine salts, including this compound hydrochloride, has been developed. google.com
This innovative process integrates three key reaction steps—diazotization, reduction, and acidic hydrolysis/salifying—into a seamless, continuous operation. google.com An acidic solution of the corresponding aniline (B41778) (e.g., 2,3,4-trifluoroaniline) is sequentially reacted with a diazotization reagent and a reductant to produce the target phenylhydrazine salt. google.com This method overcomes the challenges of batch processing, such as long reaction times and the risk of blockages from solid precipitation, which are significant obstacles to continuous manufacturing. google.com The table below summarizes key parameters for the synthesis of various substituted phenylhydrazine hydrochlorides using this continuous flow process.
| Product | Yield (%) | Purity (%) | Diazotization Temp. (°C) | Reduction Temp. (°C) | Hydrolysis Temp. (°C) |
| This compound hydrochloride | 98.5 | 95 | 90 | 110 | 120 |
| (2,3-Difluorophenyl)hydrazine hydrochloride | 98 | 95.5 | 90 | 110 | 120 |
| (2,4-Difluorophenyl)hydrazine hydrochloride | 97.5 | 96 | 90 | 110 | 120 |
| (2,5-Difluorophenyl)hydrazine hydrochloride | 98.2 | 95.2 | 90 | 110 | 120 |
| (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride | 97 | 95.9 | 90 | 110 | 120 |
| Data sourced from patent US20190152896A1 google.com |
This approach not only improves efficiency but also allows for safer handling of potentially hazardous intermediates. nih.gov Studies on related compounds, such as β-hydroxyethyl hydrazine, in microreactors have further elucidated the mechanisms of side-product formation, providing valuable data for optimizing reaction conditions in continuous flow systems. rsc.org
Research Methodologies for Synthetic Intermediate and Product Analysis
Rigorous analysis of intermediates and final products is essential to confirm identity, purity, and structure. A suite of advanced analytical techniques is employed for the characterization of this compound.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, IR, Raman)
Spectroscopic methods are indispensable for determining the precise molecular structure of synthesized compounds. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.
¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The protons of the hydrazine group (-NHNH₂) would typically appear as distinct, exchangeable signals. chemicalbook.comresearchgate.net
¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The aromatic carbons will show characteristic splittings (doublets or triplets) due to one-bond and two-bond coupling with the fluorine atoms (¹JCF, ²JCF).
¹⁹F NMR: For a trifluorinated compound, ¹⁹F NMR is crucial. It directly observes the fluorine nuclei, and the chemical shifts and coupling patterns between the different fluorine atoms confirm the 2,3,4-substitution pattern on the phenyl ring. rsc.org
Vibrational Spectroscopy (IR and Raman) provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Strong, sharp bands in the 1100-1400 cm⁻¹ region are indicative of C-F stretching vibrations. researchgate.net The N-H stretching vibrations of the hydrazine group typically appear in the 3200-3400 cm⁻¹ region. researchgate.net N-H bending modes are found around 1600 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to IR. The N-N stretching vibration, which can be weak in the IR spectrum, is often more prominent in the Raman spectrum. researchgate.net The aromatic ring breathing modes are also readily observed. researchgate.net
| Spectroscopic Technique | Key Features for this compound | Typical Region/Value |
| ¹H NMR | Aromatic protons (complex multiplets), NH/NH₂ protons (broad, exchangeable) | Aromatic: ~6.5-7.5 ppm; NH/NH₂: variable |
| ¹³C NMR | Aromatic carbons showing C-F coupling | Aromatic: ~110-150 ppm |
| ¹⁹F NMR | Three distinct signals with F-F coupling | Dependent on specific chemical environment |
| IR Spectroscopy | C-F stretching, N-H stretching, N-H bending | C-F: 1100-1400 cm⁻¹; N-H stretch: 3200-3400 cm⁻¹ |
| Raman Spectroscopy | N-N stretching, Aromatic ring modes | N-N stretch: ~950-1150 cm⁻¹ |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.comacs.org
The fragmentation pattern in electron ionization (EI) mass spectrometry can also corroborate the structure. For phenylhydrazines, common fragmentation pathways include the loss of the hydrazine moiety or parts of it (e.g., N₂, NH₂, N₂H₂) and cleavage of the C-N bond. The fragmentation of the trifluorophenyl ring would also produce characteristic ions. Analysis of analogous compounds, such as 2,4,6-trichlorophenylhydrazine, shows a base peak corresponding to the molecular ion and significant fragments from the loss of chlorine and hydrazine-related groups, providing a model for predicting the fragmentation of its trifluorinated counterpart. nist.gov
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, this method provides invaluable insights into their molecular architecture, including precise bond lengths, bond angles, and torsional angles. Such data are fundamental to understanding the molecule's conformation, steric and electronic effects of the trifluorophenyl group, and the nature of intermolecular interactions that dictate the crystal packing.
While a specific search of crystallographic literature and databases did not yield public reports on the single-crystal X-ray diffraction analysis of derivatives synthesized directly from this compound, the utility of this technique is well-documented for analogous fluorinated and substituted phenylhydrazine derivatives. These studies serve as a clear precedent for the type of detailed structural information that would be obtained for derivatives of this compound.
Furthermore, X-ray crystallography elucidates the intricate network of non-covalent interactions that stabilize the crystal lattice. These can include classical hydrogen bonds (e.g., N-H···O or N-H···N), weaker C-H···F or C-H···π interactions, and π-π stacking interactions between aromatic rings. The presence and geometry of the fluorine atoms in the (2,3,4-Trifluorophenyl) moiety are expected to play a significant role in directing these intermolecular forces, potentially leading to unique crystal packing motifs.
To illustrate the nature of data obtained from such analyses, the following tables present representative crystallographic data for related hydrazine derivatives, showcasing the level of detail provided by X-ray diffraction studies.
Table 1: Illustrative Crystallographic Data for a Hydrazone Derivative
| Parameter | Value |
| Empirical Formula | C₁₅H₁₀F₃N₃O₂ |
| Formula Weight | 321.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 15.678(7) |
| c (Å) | 10.987(5) |
| β (°) | 105.45(2) |
| Volume (ų) | 1349.1(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.581 |
| Absorption Coefficient (mm⁻¹) | 0.132 |
| R-factor (%) | 4.5 |
Note: Data are hypothetical and for illustrative purposes to show typical parameters obtained from an X-ray crystallography experiment.
Table 2: Selected Bond Lengths and Angles for a Hypothetical (2,3,4-Trifluorophenyl)hydrazone Derivative
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N1 | 1.375(3) | C2-C1-N1 | 121.5(2) |
| N1-N2 | 1.392(3) | C1-N1-N2 | 118.9(2) |
| N2=C7 | 1.285(3) | N1-N2=C7 | 115.6(2) |
| C2-F1 | 1.351(2) | C1-C2-F1 | 119.8(2) |
| C3-F2 | 1.348(2) | C2-C3-F2 | 120.1(2) |
| C4-F3 | 1.353(2) | C3-C4-F3 | 119.5(2) |
Note: Data are hypothetical and for illustrative purposes.
The detailed structural parameters derived from X-ray crystallography are crucial for rationalizing the observed chemical reactivity and physical properties of this compound derivatives. They also provide a solid foundation for computational modeling and structure-activity relationship (SAR) studies, which are vital in the development of new materials and therapeutic agents.
Reactivity Patterns and Mechanistic Studies of 2,3,4 Trifluorophenyl Hydrazine
Electrophilic Aromatic Substitution Pathways on the Fluorinated Phenyl Ring
The substitution of hydrogen atoms on a benzene (B151609) ring with fluorine atoms significantly alters the ring's reactivity towards electrophiles. This is a consequence of the dual electronic effects of fluorine: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
Influence of Trifluorophenyl Group on Ring Activation/Deactivation
The three fluorine atoms on the phenyl ring of (2,3,4-trifluorophenyl)hydrazine exert a powerful deactivating effect on the ring towards electrophilic aromatic substitution. csbsju.edu Fluorine is the most electronegative element, and its strong inductive effect withdraws electron density from the aromatic system, making it less nucleophilic and therefore less reactive towards incoming electrophiles. csbsju.edustackexchange.com This deactivation is a general characteristic of halogenated benzenes, though the interplay of inductive and resonance effects can be complex. csbsju.edu
Nucleophilic Additions and Condensation Reactions of the Hydrazine (B178648) Moiety
The hydrazine functional group in this compound is a potent nucleophile, owing to the lone pair of electrons on the terminal nitrogen atom. This nucleophilicity drives its participation in a variety of addition and condensation reactions, most notably with carbonyl compounds.
Condensation with Carbonyl Compounds for Hydrazone Formation
This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2,3,4-trifluorophenyl)hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netunipune.ac.in The reaction is often catalyzed by a small amount of acid. researchgate.net
The formation of hydrazones is a versatile and widely utilized transformation in organic synthesis. organic-chemistry.orgnih.gov These derivatives are often stable, crystalline solids, which historically made them useful for the characterization of aldehydes and ketones. unipune.ac.in
| Reactant 1: this compound | Reactant 2: Carbonyl Compound | Product: (2,3,4-Trifluorophenyl)hydrazone | Reaction Conditions |
|---|---|---|---|
| This compound | Acetone | Acetone (2,3,4-trifluorophenyl)hydrazone | Acid catalyst, heat |
| This compound | Benzaldehyde | Benzaldehyde (2,3,4-trifluorophenyl)hydrazone | Acid catalyst, heat |
| This compound | Cyclohexanone | Cyclohexanone (2,3,4-trifluorophenyl)hydrazone | Acid catalyst, heat |
Intramolecular Rearrangements and Cyclizations
The derivatives of this compound, particularly the hydrazones formed from its reaction with carbonyl compounds, can undergo a variety of intramolecular rearrangements and cyclizations to form heterocyclic structures. These reactions are often promoted by acid or heat and lead to the formation of stable aromatic systems. For instance, trifluoromethyl-substituted hydrazones can be used as precursors for the synthesis of nitrogen-containing heterocycles like 1,2,4-triazoles through tandem addition and cyclization reactions. nih.gov The presence of the trifluorophenyl group can influence the reactivity and regioselectivity of these cyclization processes.
Specific Named Reactions Involving this compound
The unique structural features of this compound make it a valuable substrate in several named reactions, most notably the Fischer indole (B1671886) synthesis.
Fischer Indole Synthesis: Regioselectivity and Scope with Fluorinated Analogues
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.orgjk-sci.combyjus.com The reaction proceeds through a csbsju.educsbsju.edu-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer. wikipedia.orgbyjus.com
When this compound is used in the Fischer indole synthesis, the resulting indoles will bear a trifluorinated benzene ring. The substitution pattern on the phenylhydrazine (B124118) can significantly impact the regioselectivity of the reaction when an unsymmetrical ketone is used. byjus.com The electron-withdrawing nature of the fluorine atoms can influence the stability of the intermediates and transition states in the reaction mechanism, thereby affecting the product distribution. nih.gov
The regioselectivity of the Fischer indole synthesis is a well-studied phenomenon and is influenced by factors such as the nature of the acid catalyst, the solvent, and the steric and electronic properties of the substituents on both the hydrazine and the carbonyl component. chempedia.info In the case of this compound, the cyclization can theoretically occur at either the C-2 or C-6 position of the phenyl ring relative to the hydrazine group. However, the presence of the fluorine atom at the C-2 position would likely disfavor cyclization at this position due to steric hindrance and electronic effects. Therefore, cyclization is expected to occur preferentially at the C-6 position, leading to the formation of 4,5,6-trifluoroindoles.
The scope of the Fischer indole synthesis with fluorinated analogues like this compound is broad, allowing for the synthesis of a wide range of polyfluorinated indole derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
| Carbonyl Compound | Expected Major Indole Product | Key Reaction Features |
|---|---|---|
| Acetone | 2-Methyl-4,5,6-trifluoroindole | Formation of a single indole product. |
| Butan-2-one | 2,3-Dimethyl-4,5,6-trifluoroindole and 2-Ethyl-4,5,6-trifluoroindole | Potential for regioisomeric products, with the distribution influenced by reaction conditions. |
| Cyclohexanone | 1,2,3,4-Tetrahydro-5,6,7-trifluorocarbazole | Formation of a tricyclic indole system. |
Formation of Pyrazole (B372694) and Pyrazolone (B3327878) Frameworks
The synthesis of pyrazole and pyrazolone heterocycles is a cornerstone of medicinal and agricultural chemistry, and this compound serves as a critical precursor for introducing a trifluorinated phenyl moiety onto these scaffolds. The primary and most versatile method for constructing these five-membered rings is the Paal-Knorr synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govyoutube.comjk-sci.com
The reaction of this compound with a β-diketone (to form a pyrazole) or a β-ketoester (to form a pyrazolone) proceeds through a well-established mechanism. youtube.comrsc.org The process is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a hydrazone. An intramolecular cyclization then occurs as the remaining -NH- group attacks the second carbonyl, followed by another dehydration step to yield the aromatic pyrazole ring. youtube.comrsc.org
The reaction is often carried out in a suitable solvent such as ethanol (B145695), and it can be catalyzed by acid. jk-sci.comgoogle.com The choice of reaction conditions, including solvent, temperature, and pH, can significantly influence the reaction rate and the regioselectivity of the final product when an unsymmetrical 1,3-dicarbonyl compound is used. rsc.org
With an unsymmetrical dicarbonyl substrate, two constitutional isomers can potentially be formed. The regioselectivity is governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of both the hydrazine and the dicarbonyl compound. The fluorine atoms on the phenyl ring of this compound are electron-withdrawing, which can influence the nucleophilicity of the hydrazine nitrogens and the stability of the intermediates, thereby affecting the final isomer ratio.
A general scheme for these syntheses is presented below:
Reaction Scheme:
(A) Pyrazole Formation: this compound + 1,3-Diketone → 1-(2,3,4-Trifluorophenyl)-pyrazole derivative + 2 H₂O
(B) Pyrazolone Formation: this compound + β-Ketoester → 1-(2,3,4-Trifluorophenyl)-pyrazolone derivative + H₂O + ROH
| Entry | Hydrazine Reactant | Dicarbonyl Reactant | Product Type | Typical Conditions | Ref. |
| 1 | This compound | Acetylacetone | Pyrazole | Ethanol, Reflux, cat. Acid | nih.gov, youtube.com |
| 2 | This compound | Benzoylacetone | Pyrazole | Acetic Acid, Heat | rsc.org |
| 3 | This compound | Ethyl Acetoacetate | Pyrazolone | Ethanol, Reflux | nih.gov, researchgate.net |
| 4 | This compound | Diethyl Malonate | Pyrazolone | Sodium Ethoxide, Ethanol | nih.gov |
Oxidation and Reduction Pathways of the Hydrazine Functionality
The hydrazine moiety in this compound is redox-active and can undergo both oxidation and reduction reactions, providing pathways to a variety of other functional groups and molecular scaffolds.
Oxidation Pathways:
The oxidation of arylhydrazines can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can generate highly reactive intermediates such as aryl radicals and diazenes.
Formation of Aryl Radicals: In the presence of oxidants like air (oxygen) or manganese dioxide (MnO₂), this compound can be oxidized to form a (2,3,4-trifluorophenyl)diazenyl radical, which readily loses nitrogen gas (N₂) to generate a (2,3,4-trifluorophenyl) radical. nih.govacs.org This reactive radical can then be trapped by other molecules in the reaction mixture, enabling C-C or C-heteroatom bond formation. For example, these radicals can undergo addition to alkenes or arylate other aromatic rings. acs.orgnih.gov
Formation of Azo Compounds: Oxidation can also lead to the formation of symmetrical azo compounds through the coupling of two hydrazine molecules. More controlled oxidation, for instance using Cu(I) catalysts, can facilitate the coupling of anilines and hydrazines to form hydrazines or azo compounds. acs.org
Reduction Pathways:
Reduction of the hydrazine group typically involves cleavage of the N-N bond or its participation in the deoxygenation of other functional groups.
Reduction to Anilines: The N-N single bond in arylhydrazines can be cleaved reductively to yield the corresponding aniline (B41778). Reagents like titanium(III) trichloride (B1173362) or catalytic hydrogenation can effect this transformation, converting this compound into 2,3,4-Trifluoroaniline. This provides a synthetic route to this valuable amine from the corresponding hydrazine.
Wolff-Kishner Reduction: this compound can be used as a reagent in the Wolff-Kishner reduction to deoxygenate aldehydes and ketones to their corresponding alkanes. wikipedia.orgmasterorganicchemistry.com In this reaction, the hydrazine first condenses with the carbonyl compound to form a (2,3,4-trifluorophenyl)hydrazone intermediate. Under strongly basic conditions (e.g., KOH or potassium tert-butoxide) and high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol, the hydrazone is converted to the alkane with the evolution of nitrogen gas. alfa-chemistry.combyjus.com The trifluorophenyl group is generally stable under these harsh, basic conditions.
| Transformation | Reagent(s) / Conditions | Product Type | Ref. |
| Oxidation | Air (O₂), MnO₂ | (2,3,4-Trifluorophenyl) radical | nih.gov, acs.org |
| Reduction | TiCl₃ or Catalytic Hydrogenation | 2,3,4-Trifluoroaniline | researchgate.net |
| Reduction | Ketone/Aldehyde, then KOH, Ethylene Glycol, Heat (Wolff-Kishner) | Alkane (from carbonyl), N₂ gas | wikipedia.org, libretexts.org |
Reaction Kinetics and Thermodynamic Considerations for Reaction Optimization
The efficiency and outcome of reactions involving this compound, particularly in the synthesis of pyrazoles, are highly dependent on kinetic and thermodynamic factors. Optimizing these reactions requires a careful consideration of parameters such as temperature, concentration, catalyst, and solvent.
Reaction Kinetics:
Kinetic studies on the Knorr pyrazole synthesis, particularly involving arylhydrazines and fluorinated diketones, have provided valuable insights. Research has shown that the reaction between an arylhydrazine and a trifluoromethyl-substituted diketone is first-order with respect to each reactant. rsc.org The rate-determining step under neutral or slightly acidic conditions is generally considered to be the final dehydration of the cyclized intermediate (a hydroxylpyrazolidine) to form the aromatic pyrazole ring. rsc.org
The reaction rate is significantly influenced by the pH of the medium. Acid catalysis facilitates both the initial condensation and the final dehydration steps. jk-sci.comgoogle.com However, at very low pH, the hydrazine can be extensively protonated, reducing the concentration of the free nucleophile and thereby slowing the initial attack on the carbonyl group.
Thermodynamic Considerations:
For optimization, controlling the temperature is crucial. While higher temperatures increase the reaction rate (as per the Arrhenius equation), they can also lead to side reactions or decomposition, particularly given that phenylhydrazine itself decomposes at its boiling point. chemicalbook.com In the context of the Wolff-Kishner reduction, high temperatures (often >180 °C) are a kinetic necessity to overcome the high activation energy for the decomposition of the hydrazone intermediate. masterorganicchemistry.com
The choice of solvent can affect both kinetics and thermodynamics by influencing the solubility of reactants and stabilizing transition states. Protic solvents like ethanol can participate in proton transfer steps, facilitating the reaction mechanism. rsc.org
| Parameter | Effect on Reaction | Optimization Strategy | Ref. |
| Temperature | Increases reaction rate. At very high temperatures, can lead to decomposition or side products. | Operate at the lowest temperature that provides a reasonable reaction rate (e.g., reflux in ethanol). For Wolff-Kishner, high heat is necessary. | rsc.org, masterorganicchemistry.com |
| pH / Catalyst | Acid catalysis accelerates the rate-determining dehydration step. Very low pH reduces the concentration of the free hydrazine nucleophile. Base catalysis is used in Wolff-Kishner. | Use a catalytic amount of a mineral or organic acid for pyrazole synthesis. Use a strong base (e.g., KOH) for Wolff-Kishner. | google.com, jk-sci.com |
| Concentration | Reaction rate is typically first-order in both hydrazine and dicarbonyl. | Adjusting initial concentrations can control the rate. Using one reactant in slight excess can drive the reaction to completion. | rsc.org |
| Solvent | Affects solubility and can mediate proton transfer. High-boiling polar solvents are needed for high-temperature reactions like Wolff-Kishner. | Select a solvent that dissolves all reactants and is appropriate for the required temperature range (e.g., ethanol, acetic acid, ethylene glycol). | rsc.org, alfa-chemistry.com |
Applications in Complex Organic Synthesis As a Versatile Building Block
Construction of Indole (B1671886) Derivatives and Analogues
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the indole scaffold in a vast array of natural products and pharmaceuticals. (2,3,4-Trifluorophenyl)hydrazine serves as a key precursor for the introduction of a trifluorinated phenyl group into the indole core, primarily through the Fischer indole synthesis. wikipedia.orgnih.gov
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgnih.gov The reaction of this compound with an appropriate aldehyde or ketone leads to the formation of a phenylhydrazone intermediate. This intermediate, upon treatment with an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the corresponding 4,5,6-trifluoroindole derivative. wikipedia.orgmdpi.com The substitution pattern on the resulting indole is determined by the structure of the carbonyl compound used.
The general mechanism involves the following key steps:
Formation of the phenylhydrazone from this compound and a ketone or aldehyde. wikipedia.org
Tautomerization of the phenylhydrazone to the corresponding enamine. wikipedia.org
A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine. wikipedia.orgmdpi.com
Loss of ammonia and subsequent aromatization to form the indole ring. wikipedia.orgmdpi.com
The strategic placement of the three fluorine atoms on the benzene (B151609) ring of the starting hydrazine (B178648) allows for the synthesis of indoles with a precisely defined fluorination pattern, which is crucial for tuning the electronic and biological properties of the final molecule.
Table 1: Representative Synthesis of Substituted 4,5,6-Trifluoroindoles via Fischer Indole Synthesis
| Carbonyl Compound | Product |
| Acetone | 2-Methyl-4,5,6-trifluoroindole |
| Propanal | 3-Methyl-4,5,6-trifluoroindole |
| Cyclohexanone | 1,2,3,4-Tetrahydro-5,6,7-trifluorocarbazole |
| Pyruvic acid | 4,5,6-Trifluoroindole-2-carboxylic acid |
This table presents hypothetical products based on the general principles of the Fischer indole synthesis, as specific literature examples with this compound were not extensively available.
While the classical Fischer indole synthesis is robust, various methodological improvements have been developed to enhance its efficiency and scope. organic-chemistry.org These include the use of milder acid catalysts, such as Lewis acids (e.g., zinc chloride, boron trifluoride) and solid-supported acids, which can facilitate easier work-up and catalyst recovery. mdpi.combrieflands.com One-pot procedures, where the hydrazone formation and subsequent cyclization are carried out in a single reaction vessel without isolation of the intermediate, offer a more streamlined and efficient approach. ijarsct.co.in
Furthermore, variations of the Fischer indole synthesis, such as the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, could potentially be applied to expand the range of accessible trifluorinated indoles. wikipedia.org While specific examples utilizing this compound in these modified procedures are not widely reported, these advanced methods represent promising avenues for future research in the synthesis of complex fluorinated indole derivatives.
Synthesis of Pyrazole (B372694), Pyrazolone (B3327878), and Related Nitrogen Heterocycles
Pyrazoles and their derivatives are another important class of nitrogen-containing heterocycles with a wide spectrum of biological activities. This compound is a key synthon for the construction of pyrazole rings bearing a trifluorinated phenyl substituent.
The most common and direct method for the synthesis of pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov When this compound is used, it provides the N1-aryl substituent of the resulting pyrazole ring. The reaction with a symmetric 1,3-diketone yields a single pyrazole product. However, the reaction with an unsymmetrical 1,3-diketone can potentially lead to a mixture of regioisomers, and the control of regioselectivity is a key consideration in such syntheses. nih.gov
Alternative strategies for introducing the (2,3,4-trifluorophenyl) moiety into the pyrazole scaffold include the reaction of this compound with α,β-unsaturated ketones or alkynes. nih.gov The reaction with α,β-unsaturated ketones typically proceeds through a Michael addition followed by cyclization and dehydration to afford pyrazolines, which can be subsequently oxidized to pyrazoles.
Table 2: General Strategies for the Synthesis of 1-(2,3,4-Trifluorophenyl)pyrazoles
| Reagent 2 | Product Type |
| 1,3-Diketone | 1-(2,3,4-Trifluorophenyl)-3,5-disubstituted pyrazole |
| β-Ketoester | 1-(2,3,4-Trifluorophenyl)-3-substituted-5-pyrazolone |
| α,β-Unsaturated Ketone | 1-(2,3,4-Trifluorophenyl)-3,5-disubstituted pyrazoline (can be oxidized to pyrazole) |
| Dialkyl Acetylenedicarboxylate | 1-(2,3,4-Trifluorophenyl)pyrazole-3,4-dicarboxylate |
One-pot multicomponent reactions (MCRs) have gained significant attention as an efficient and atom-economical approach for the synthesis of complex molecules. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of pyrazoles, which can be adapted for the use of this compound. longdom.orgnih.gov A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a hydrazine in the presence of a catalyst. nih.govresearchgate.net
For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and this compound can lead to the formation of highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.orgresearchgate.net These reactions often proceed with high efficiency and allow for the rapid generation of a library of diverse pyrazole derivatives from simple and readily available starting materials.
Formation of Triazole, Oxadiazole, and Thiadiazole Ring Systems
This compound and its derivatives are also valuable precursors for the synthesis of other important five-membered heterocycles, including triazoles, oxadiazoles, and thiadiazoles. These ring systems are present in numerous pharmacologically active compounds.
The synthesis of 1,2,4-triazoles can be achieved through the reaction of this compound with various reagents. For example, condensation with formamide (B127407) under microwave irradiation can yield 1-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole. organic-chemistry.org Another approach involves the reaction with diacylamines in the presence of a weak acid, known as the Einhorn-Brunner reaction. scispace.com
For the synthesis of 1,3,4-oxadiazoles, this compound is typically first converted to the corresponding N'-(2,3,4-trifluorobenzoyl)hydrazide. This hydrazide can then undergo cyclodehydration with various reagents, such as orthoesters or carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.orgnih.gov
Similarly, the synthesis of 1,3,4-thiadiazoles often starts with the conversion of this compound to the corresponding thiosemicarbazide (B42300) by reaction with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then be cyclized under acidic or basic conditions to afford the desired 1,3,4-thiadiazole (B1197879) derivative. nih.govjocpr.comsbq.org.br For example, reaction of 1-(2,3,4-trifluorobenzoyl)thiosemicarbazide with a strong acid can lead to the formation of 2-amino-5-(2,3,4-trifluorophenyl)-1,3,4-thiadiazole.
Development of Novel Aromatic Amine and Related Building Blocks
This compound is a key precursor for generating novel aromatic amines and heterocyclic structures, which are themselves important building blocks for more complex molecular architectures. The most prominent application in this area is the Fischer indole synthesis, a powerful and classic method for creating indole rings.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, involves the reaction of a phenylhydrazine (B124118) derivative with an aldehyde or a ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then isomerizes to an enamine. byjus.com A subsequent jk-sci.comjk-sci.com-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yields the aromatic indole ring. wikipedia.orgbyjus.com The choice of acid catalyst is crucial, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. mdpi.com
When this compound is used in this reaction, it provides a direct pathway to 4,5,6-trifluoroindoles. These fluorinated indoles are valuable scaffolds in medicinal chemistry, as the indole nucleus is a common feature in many biologically active compounds, including anti-migraine drugs of the triptan class. wikipedia.orgmdpi.com The reaction allows for the introduction of various substituents onto the indole ring system depending on the choice of the starting ketone or aldehyde, making it a highly versatile method for creating a library of novel fluorinated aromatic amines.
The general scheme for this transformation is outlined below:
Table 1: Fischer Indole Synthesis using this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Aldehyde or Ketone | Acid Catalyst (e.g., HCl, ZnCl₂) | Substituted 4,5,6-Trifluoroindole |
This synthesis highlights the role of this compound as a foundational building block. The resulting trifluoroindole is a novel aromatic amine derivative whose properties are modulated by the fluorine atoms on the benzene ring. These products can then be used in further synthetic elaborations, serving as advanced building blocks for the discovery of new pharmaceuticals and functional materials. Modern variations of this synthesis, such as palladium-catalyzed methods, have further expanded the scope and applicability of using aryl hydrazines to generate complex indoles. wikipedia.orgorganic-chemistry.org
Stereoselective Synthesis of Chiral Fluorinated Derivatives
The development of methods for the stereoselective synthesis of chiral molecules, which are molecules with a specific three-dimensional arrangement, is a major focus in organic chemistry, largely because the biological activity of a drug is often dependent on its stereochemistry. The creation of chiral centers containing fluorine or a trifluoromethyl group is of particular interest. nih.gov
This compound serves as a potential starting point for the synthesis of chiral fluorinated derivatives. A common strategy to achieve this involves converting the hydrazine into a hydrazone, followed by an asymmetric reaction to create a chiral center. For instance, the asymmetric hydrogenation of a hydrazone derived from this compound would yield a chiral hydrazine.
The general process can be envisioned as follows:
Hydrazone Formation: this compound is reacted with a prochiral ketone or aldehyde to form the corresponding N-(2,3,4-Trifluorophenyl)hydrazone.
Asymmetric Reduction: The C=N double bond of the hydrazone is then reduced using a chiral catalyst or reagent. This step is crucial as it selectively produces one enantiomer of the resulting chiral hydrazine over the other.
Cleavage (Optional): The N-N bond of the resulting chiral hydrazine can be cleaved to yield a chiral primary amine, another highly valuable building block in synthesis.
While the catalytic enantioselective synthesis of α-trifluoromethyl amines is a well-established field, specific examples detailing the stereoselective reduction of hydrazones derived directly from this compound are not extensively documented in literature. nih.gov However, the principles of asymmetric catalysis are broadly applicable. Catalytic enantioselective methods are highly sought after as they can generate stereochemically pure products with high efficiency. nih.gov
Table 2: Hypothetical Stereoselective Synthesis of a Chiral Hydrazine
| Step | Reactants | Reagents/Catalyst | Intermediate/Product |
| 1 | This compound + Prochiral Ketone | Mild Acid | N-(2,3,4-Trifluorophenyl)hydrazone |
| 2 | N-(2,3,4-Trifluorophenyl)hydrazone | Chiral Catalyst + Reducing Agent (e.g., H₂) | Chiral N-(2,3,4-Trifluorophenyl)hydrazine |
This approach would transform an achiral starting material into a valuable, enantioenriched chiral building block. Such chiral fluorinated hydrazines and their corresponding amines are precursors for synthesizing complex, biologically active molecules where stereochemistry is critical for function. The trifluorophenyl group in these structures can significantly influence molecular conformation and interactions with biological targets.
Precursor for Fluorinated Heterocyclic Scaffolds in Lead Compound Synthesis
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to improve their pharmacological profiles. This compound serves as a crucial starting material for the construction of various fluorinated heterocyclic scaffolds, which form the core of many lead compounds.
Strategies for Incorporating the this compound Unit into Complex Architectures
The primary strategy for integrating the this compound moiety into more complex molecules is through reactions involving its hydrazine functional group. This nucleophilic group readily participates in condensation and cyclization reactions with various electrophilic partners.
One of the most prominent methods is the Fischer indole synthesis . nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield an indole. nih.gov The use of this compound in this reaction allows for the direct introduction of the trifluorophenyl group onto the indole scaffold, a privileged structure in medicinal chemistry. The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as boron trifluoride and zinc chloride, is crucial for the success of the reaction. nih.gov
Another key strategy involves the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. mdpi.com This cyclocondensation reaction is a fundamental method for synthesizing substituted pyrazoles and offers a direct route to incorporating the trifluorinated phenyl ring at the N1 position of the pyrazole core. mdpi.comnih.gov The reaction conditions can be tuned to favor the formation of specific regioisomers. nih.gov
Furthermore, this compound can be utilized in the synthesis of 1,2,4-triazoles. Multi-component reactions involving the hydrazine, a source of a one-carbon unit, and other reagents can efficiently construct the triazole ring. nih.gov
A continuous flow process has also been developed for the synthesis of phenylhydrazine salts, including this compound hydrochloride, which streamlines the diazotization, reduction, and hydrolysis/salification steps. google.com
Exploration of Synthetic Pathways to Scaffold Libraries (e.g., indole, pyrazole, triazole)
The versatility of this compound has enabled the generation of diverse libraries of fluorinated heterocyclic scaffolds, which are essential for high-throughput screening in drug discovery.
Indole Synthesis: The Fischer indole synthesis remains a cornerstone for accessing fluorinated indoles. nih.gov By reacting this compound with a variety of ketones and aldehydes, a wide range of substituted 4,5,6-trifluoroindoles can be prepared. google.comekb.eg These compounds serve as precursors for more complex drug candidates.
Pyrazole Synthesis: The reaction of this compound with β-dicarbonyl compounds or their synthetic equivalents is a robust method for producing libraries of N-aryl pyrazoles. mdpi.comnih.gov For instance, condensation with 1,3-diketones yields 1-(2,3,4-trifluorophenyl)-3,5-disubstituted-pyrazoles. Variations in the dicarbonyl component allow for extensive diversification of the pyrazole scaffold. The use of α,β-unsaturated carbonyl compounds also provides a pathway to pyrazole derivatives. mdpi.com
Triazole Synthesis: Fluorinated 1,2,4-triazoles can be synthesized through multi-component reactions. nih.govfrontiersin.org For example, the reaction of a trifluoroacetimidoyl chloride with hydrazine hydrate (B1144303), followed by reaction with a formylating agent, can lead to the formation of a 3-trifluoromethyl-1,2,4-triazole scaffold. While this example doesn't directly use this compound as the hydrazine source, similar strategies can be envisioned where it is incorporated. nih.gov The [3+2] cycloaddition of nitrile imines with sources of trifluoroacetonitrile (B1584977) is another effective method for creating 5-trifluoromethyl-1,2,4-triazoles. mdpi.com
| Heterocyclic Scaffold | Synthetic Method | Key Reactants |
| Indole | Fischer Indole Synthesis | This compound, Aldehyde/Ketone, Acid Catalyst |
| Pyrazole | Cyclocondensation | This compound, 1,3-Dicarbonyl Compound |
| Triazole | Multi-component Reaction | This compound, One-carbon source, other reagents |
Utilization in Agrochemical Development: Synthetic Considerations
The introduction of fluorine into agrochemicals can significantly enhance their efficacy, metabolic stability, and spectrum of activity. This compound is a valuable building block in this sector, particularly for the synthesis of herbicides and insecticides.
The synthesis of agrochemicals often involves multi-step sequences where the trifluorinated phenylhydrazine moiety is introduced early on. For instance, the pyrazole ring, readily formed from this compound, is a common feature in many commercial pesticides. Synthetic considerations in agrochemical development often focus on cost-effectiveness, scalability, and the regioselectivity of the reactions.
One of the key applications is in the synthesis of pyrazole-based herbicides. The reaction of this compound with appropriately substituted 1,3-diketones or their equivalents can lead to the formation of active herbicidal compounds. The specific substitution pattern on the pyrazole ring is critical for biological activity, and thus, control over the regioselectivity of the cyclization reaction is a major synthetic consideration.
| Agrochemical Class | Heterocyclic Core | Role of this compound |
| Herbicides | Pyrazole | Precursor for the N-aryl pyrazole core |
| Insecticides | Pyrazole | Precursor for the N-aryl pyrazole core |
| Fungicides | Triazole | Potential precursor for N-aryl triazole fungicides |
Challenges and Opportunities in Targeted Synthesis of Fluorinated Bio-isosteres
Bio-isosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design. selvita.com Fluorine and fluorinated groups are often used as bio-isosteres for hydrogen, hydroxyl groups, or even methyl groups. tandfonline.com The use of this compound allows for the introduction of a trifluorinated phenyl ring, which can act as a bio-isostere for other substituted phenyl rings, potentially leading to improved pharmacokinetic and pharmacodynamic properties. tandfonline.comsci-hub.se
Challenges:
Synthetic Accessibility: While methods for incorporating this compound are established, the synthesis of the starting material itself can be challenging and costly, which can be a limitation for large-scale production. informahealthcare.com
Limited Chemical Space: While this compound is a valuable building block, expanding the available range of polysubstituted fluorinated phenylhydrazines would provide medicinal chemists with a broader toolkit for lead optimization.
Opportunities:
Novel Bioactive Scaffolds: The unique electronic properties of the trifluorophenyl group can lead to the discovery of novel binding modes and interactions with biological targets, opening up new avenues for drug discovery. rsc.org
Improved Drug Properties: The strategic incorporation of the (2,3,4-trifluorophenyl) moiety can lead to compounds with enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and altered pKa values, all of which can contribute to a more favorable drug profile. cymitquimica.com
Development of New Synthetic Methods: The demand for fluorinated building blocks like this compound drives the development of new and more efficient synthetic methodologies, including catalytic and flow-chemistry approaches. tandfonline.cominformahealthcare.com
Conclusion
(2,3,4-Trifluorophenyl)hydrazine stands out as a highly valuable and versatile synthon in modern organic chemistry. Its trifluorinated aromatic ring imparts unique electronic and steric properties that are highly sought after in the design of new functional molecules. The reactivity of its hydrazine (B178648) moiety enables its facile incorporation into a wide range of heterocyclic systems, including indoles, pyrazoles, and pyridazinones. The ability to introduce a trifluorophenyl group in a controlled manner makes this compound an indispensable tool for chemists working in the fields of medicinal chemistry and agrochemical research, paving the way for the discovery of new and improved bioactive compounds.
Applications in Material Science and Polymer Chemistry Precursor Focus
Synthesis of Fluorinated Monomers and Polymer Precursors
(2,3,4-Trifluorophenyl)hydrazine is a versatile starting material for creating a variety of fluorinated monomers. The hydrazine (B178648) functional group is highly reactive and can participate in condensation and cyclization reactions to form stable heterocyclic structures, which are themselves valuable monomers.
A primary application is in the synthesis of fluorinated, nitrogen-containing heterocyclic monomers. For instance, phenylhydrazines are classical reactants in the Fischer indole (B1671886) synthesis, which would allow for the creation of trifluorinated indole derivatives. These indoles can be functionalized further to act as monomers for high-performance polymers. Additionally, reaction with dicarbonyl compounds or their equivalents can yield fluorinated pyridazines or other diazine structures.
Another key synthetic route involves the reaction of hydrazines with various reagents to form triazoles. Multi-component reactions involving trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303) have been shown to produce 3-trifluoromethyl-1,2,4-triazoles, highlighting a pathway where fluorinated hydrazines can be precursors to other fluorinated heterocyclic systems. frontiersin.org The resulting fluorinated monomers serve as foundational components for polymerization, leading to materials with tailored properties. clemson.edu
Development of Specialty Polymers with Tunable Electrophilic or Electronic Properties
The incorporation of the (2,3,4-trifluorophenyl) group into a polymer backbone is a strategic method for tuning the material's electronic properties. The three fluorine atoms act as strong electron-withdrawing groups, which lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification has several important consequences:
Enhanced Thermal and Oxidative Stability: The strong C-F bonds and the reduced electron density in the aromatic ring make the resulting polymers more resistant to thermal degradation and chemical attack. Fluoropolymers are noted for their exceptional stability. mdpi.com
Tunable Electronic Properties: The electron-deficient nature of the trifluorophenyl group can be used to create polymers with specific electrophilic characteristics. This is particularly relevant in the field of organic electronics, where precise control over energy levels is necessary to facilitate charge injection and transport in devices like organic light-emitting diodes (OLEDs) and field-effect transistors.
Improved Solubility: The presence of fluorine can, in some cases, improve the solubility of rigid-rod polymers in organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films.
Research into specialty polymers such as fluorinated polyimides and polyamides demonstrates the value of using fluorinated precursors. elsevier.com These polymers often exhibit a desirable combination of low dielectric constant, high thermal stability, and good mechanical properties, making them suitable for microelectronics and aerospace applications.
Table 1: Illustrative Properties of Specialty Polymers Derived from Fluorinated Precursors This table presents data for polymers made from related fluorinated building blocks to illustrate the typical effects of fluorination. The specific values would vary for polymers derived directly from this compound.
| Polymer Type | Fluorinated Precursor Example | Key Property Enhanced | Typical Value/Observation | Application Area |
| Polyimide | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Optical Transparency | High transmittance in the visible spectrum | Optoelectronics |
| Polyimide | 6FDA | Low Dielectric Constant | ε ≈ 2.8 | Microelectronics |
| Polyamide | Fluorinated diamines | Thermal Stability | Decomposition temperature > 450°C | High-Performance Films |
| Poly(arylene ether) | Decafluorobiphenyl | Chemical Resistance | High inertness to solvents and acids | Membranes, Seals |
Role in the Synthesis of Liquid Crystal and Optoelectronic Material Components
The unique properties of the (2,3,4-trifluorophenyl) moiety make it a compelling component for the synthesis of materials used in liquid crystal (LC) displays and other optoelectronic devices.
In the field of liquid crystals, molecular shape and dipole moment are critical determinants of performance. The introduction of fluorine atoms can significantly alter the dielectric anisotropy, viscosity, and mesophase behavior of LC molecules. The use of phenylpyrazine-based materials in liquid crystal applications has been explored, demonstrating the utility of nitrogen-containing aromatic cores. rsc.org By extension, trifluorophenylhydrazine could be used to synthesize fluorinated calamitic (rod-shaped) liquid crystals, such as fluorinated phenyl-pyrazoles or other heterocyclic derivatives. The strong transverse dipole moment created by the C-F bonds is particularly useful for creating nematic LCs with a negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode LCDs.
In optoelectronics, the incorporation of trifluoromethyl groups is a known strategy to improve the efficiency and stability of organic light-emitting materials. The electron-withdrawing nature of the trifluorophenyl group can be used to design host materials or electron-transporting materials for OLEDs. Hydrazone derivatives, which are readily synthesized from hydrazines, have also been investigated for their photoresponsive and optoelectronic properties. The this compound precursor allows for the creation of hydrazone-based molecules where the electronic energy levels are lowered, potentially improving electron injection and transport and enhancing device stability.
Advanced Analytical and Spectroscopic Research Methodologies for Reaction Monitoring and Product Characterization
In Situ Spectroscopic Techniques for Elucidation of Reaction Intermediates
The direct observation of reactive intermediates is crucial for understanding reaction mechanisms. In situ spectroscopic methods allow for real-time analysis of a reaction mixture without the need for sampling and quenching.
Reaction Monitoring by Nuclear Magnetic Resonance (NMR)
In situ NMR spectroscopy is a powerful tool for tracking the formation and consumption of species in a reaction. For reactions involving (2,3,4-Trifluorophenyl)hydrazine, both ¹H and ¹⁹F NMR are particularly informative. The trifluorinated phenyl ring provides unique ¹⁹F NMR signatures that are sensitive to changes in the electronic environment, making it an excellent probe for monitoring transformations at or near the aromatic ring.
For instance, in the synthesis of hydrazones from this compound, the disappearance of the hydrazine (B178648) proton signals (often broad and located around 3.8–4.2 ppm) and the appearance of new aromatic and imine proton signals can be monitored over time. Similarly, shifts in the ¹⁹F NMR spectrum can indicate the formation of intermediates or the final product. The progress of a reaction can be quantified by integrating the signals of the starting material and the product at various time points.
Hyperpolarized ¹⁵N NMR has also emerged as a technique for real-time reaction monitoring, offering significant signal enhancements. nih.gov This could be applied to reactions of ¹⁵N-labeled this compound to detect transient intermediates that are present at very low concentrations. nih.govnih.gov
Infrared (IR) Spectroscopy for Reaction Monitoring
In situ IR spectroscopy provides valuable information about the changes in functional groups during a reaction. For reactions involving this compound, key vibrational modes to monitor include:
N-H stretching: The characteristic N-H stretches of the hydrazine group (typically in the 3300–3400 cm⁻¹ and 3180–3250 cm⁻¹ regions) will diminish as the reaction proceeds.
C=N stretching: The formation of a hydrazone product will be indicated by the appearance of a new C=N stretching band.
C-F stretching: Strong absorptions corresponding to the C-F bonds (around 1220–1280 cm⁻¹) can be monitored for any shifts that may occur due to changes in the aromatic system's electronic structure.
By coupling an IR probe to the reaction vessel, a continuous stream of data can be collected, providing a kinetic profile of the reaction.
High-Resolution Mass Spectrometry for Complex Mixture Analysis and Pathway Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the analysis of complex reaction mixtures and for confirming proposed reaction pathways. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions of reactants, intermediates, and products.
In the context of this compound chemistry, HRMS can be used to:
Confirm Product Identity: By obtaining the exact mass of the synthesized molecule, its elemental formula can be unequivocally determined, confirming a successful synthesis. mdpi.com
Identify Byproducts: Complex reaction mixtures can be analyzed to identify minor components and byproducts, providing a more complete picture of the reaction's outcome.
Elucidate Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion and analyze the resulting daughter ions. nih.gov This fragmentation pattern provides structural information and can help to confirm the proposed structure of the molecule. For example, the fragmentation of a (2,3,4-Trifluorophenyl)hydrazone could involve cleavage of the N-N bond or fragmentation of the aromatic ring. lookchem.com
Liquid chromatography coupled with HRMS (LC-HRMS) is a particularly powerful combination, as it allows for the separation of components in a mixture before they are introduced into the mass spectrometer. lookchem.comnih.gov This is crucial for analyzing complex reaction outcomes where multiple products and intermediates may be present. nih.gov
Multidimensional NMR Spectroscopy for Elucidating Stereochemistry and Conformational Dynamics
While one-dimensional NMR provides basic structural information, multidimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for elucidating the three-dimensional structure of molecules derived from this compound.
Key Multidimensional NMR Experiments:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. columbia.edu This is invaluable for determining the stereochemistry and conformational preferences of the molecule. For example, in a (2,3,4-Trifluorophenyl)hydrazone, NOESY or ROESY can be used to determine the E/Z configuration around the C=N double bond by observing the proximity of the imine proton to specific protons on the phenyl rings. nih.gov
The trifluoromethyl group can also be utilized in ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments to probe spatial proximities between the fluorine atoms and nearby protons. nih.gov
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring in Research Settings
Chromatographic techniques are fundamental for both qualitative and quantitative analysis in the research and development of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. helixchrom.com For this compound and its products, reversed-phase HPLC is commonly employed. rasayanjournal.co.in
Purity Assessment: HPLC can be used to determine the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. lgcstandards.com The area under each peak in the chromatogram is proportional to the concentration of that component.
Reaction Monitoring: By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. scribd.com This provides a quantitative measure of reaction progress and can be used to determine reaction kinetics. Derivatization with a suitable reagent can be used to enhance the detectability of hydrazine and its derivatives. scribd.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing volatile and thermally stable compounds.
Purity and Identity Confirmation: Similar to HPLC, GC can be used to assess the purity of a sample. The coupled mass spectrometer provides mass-to-charge ratio information for each separated component, allowing for their identification. chrom-china.comresearchgate.net
Trace Analysis: Headspace GC-MS is a highly sensitive method for detecting volatile impurities, such as residual hydrazine, in a sample. nih.gov This involves heating the sample in a sealed vial and injecting the vapor phase into the GC-MS system.
The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the compounds being analyzed. For many hydrazone derivatives of this compound, HPLC is often the preferred method due to their lower volatility.
Table of Spectroscopic and Chromatographic Data
| Technique | Analyte/Reaction | Key Observations/Parameters |
| ¹H NMR | This compound | Aromatic protons appear as a multiplet; NH₂ protons are a broad singlet. |
| ¹⁹F NMR | This compound | Three distinct signals for the three fluorine atoms. |
| In Situ IR | Hydrazone Synthesis | Disappearance of N-H stretch; appearance of C=N stretch. |
| HRMS | Product Confirmation | Provides exact mass and elemental composition. |
| HSQC/HMBC | Structural Elucidation | Correlates ¹H and ¹³C nuclei to assign the full structure. |
| NOESY/ROESY | Stereochemistry | Determines E/Z isomerism of hydrazones through spatial correlations. |
| HPLC | Purity/Reaction Monitoring | Separation of components based on polarity; quantification by peak area. |
| GC-MS | Purity/Trace Analysis | Separation of volatile components; identification by mass spectrum. |
Computational and Theoretical Chemistry Studies of 2,3,4 Trifluorophenyl Hydrazine and Its Derivatives
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)
DFT methods, like B3LYP and B3PW91, are commonly employed to optimize the molecular geometry of such compounds, determining bond lengths, bond angles, and dihedral angles. epstem.net For instance, in a study of a related trifluoromethyl-substituted compound, DFT calculations were used to establish the planar nature of the thiadiazole ring and the orientation of the amino group. nih.gov These computational methods allow for the determination of stable conformations and can predict the impact of fluorine substitution on the phenyl ring and hydrazine (B178648) moiety of (2,3,4-Trifluorophenyl)hydrazine.
The electronic structure is also a key output of these calculations. Parameters such as total energy, dipole moment, and Mulliken atomic charges can be computed to describe the charge distribution and polarity of the molecule. epstem.net This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
DFT Studies on Reactivity, Transition States, and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules, exploring the energy landscape of chemical reactions, and elucidating reaction mechanisms. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a reaction.
For hydrazone derivatives, which can be formed from this compound, DFT studies can reveal the mechanism of their formation and subsequent reactions. For example, in the study of the hydrazinolysis of 2,3-dihydro-1,5-benzodiazepine-2-thiones, DFT was used to map out the entire reaction pathway, including the addition of hydrazine, ring-opening, and cyclization steps, identifying the rate-determining step. nih.gov
These computational investigations can also predict how substituents on the phenyl ring, such as the three fluorine atoms in this compound, influence the reactivity of the hydrazine group. The electron-withdrawing nature of fluorine atoms can affect the nucleophilicity of the hydrazine and the stability of reaction intermediates. DFT calculations can quantify these electronic effects and provide a rationale for observed reactivity patterns.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for understanding and predicting the chemical reactivity of molecules. acadpubl.eumalayajournal.org
The MEP surface provides a visual representation of the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acadpubl.eumalayajournal.org For this compound and its derivatives, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the hydrazine group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) might be located around the hydrogen atoms and potentially the fluorine-substituted regions of the phenyl ring. acadpubl.eu This information is invaluable for predicting sites of interaction in hydrogen bonding and other non-covalent interactions. acadpubl.eumalayajournal.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. For derivatives of this compound, FMO analysis can predict their behavior in reactions like cycloadditions and their potential as ligands in coordination chemistry. The distribution of HOMO and LUMO densities reveals the specific atoms or regions of the molecule that are most likely to be involved in electron transfer processes. acadpubl.eu
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. epstem.netrsc.org These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. epstem.net
For this compound and its derivatives, DFT calculations can predict the vibrational frequencies corresponding to specific functional groups. For example, the N-H stretching vibrations of the hydrazine moiety and the C-F stretching vibrations of the trifluorophenyl group can be calculated and compared with experimental IR spectra. This comparison helps in the assignment of observed spectral bands to specific molecular motions.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure. For instance, in related compounds, a good correlation between calculated and experimental ¹H and ¹³C NMR data has been demonstrated. epstem.net
Theoretical UV-Vis spectra can be predicted by calculating the electronic transitions between molecular orbitals. These calculations can help in understanding the origin of the absorption bands observed in experimental spectra, such as π→π* and n→π* transitions.
Molecular Docking Studies for Investigating Ligand-Target Interactions (Focus on binding patterns for research purposes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the interactions between small molecules and biological targets at a molecular level. nih.gov
For derivatives of this compound, molecular docking studies can be employed to investigate their potential as ligands for various protein targets. For example, hydrazone derivatives have been studied as potential inhibitors of enzymes like EGFR and HER2 kinases, which are implicated in cancer. mdpi.com Docking simulations can predict the binding affinity (often expressed as a binding score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. mdpi.comprolekare.cz
In a study of purine-hydrazone scaffolds, molecular docking was used to predict the binding modes of the compounds within the active sites of EGFR and HER2. mdpi.com The results indicated that the hydrazone linker and various substituents on the phenyl ring play a crucial role in the binding affinity and selectivity. mdpi.com Similarly, docking studies with derivatives of this compound could reveal how the trifluorophenyl group interacts with the hydrophobic pockets of a target protein, potentially enhancing binding affinity. mdpi.com
Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Non-covalent interactions (NCIs) play a critical role in determining the supramolecular structure and physical properties of molecular crystals. rsc.org Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgpressbooks.pubkhanacademy.org
Future Perspectives and Emerging Research Avenues
Development of Asymmetric Synthetic Routes Utilizing Chiral (2,3,4-Trifluorophenyl)hydrazine Derivatives
The synthesis of enantioenriched compounds is a cornerstone of modern pharmaceutical and agrochemical development. While this compound itself is achiral, its future use in creating complex, stereochemically defined molecules is a significant area of research. The development of asymmetric synthetic routes to produce chiral hydrazine (B178648) derivatives is paramount.
A promising strategy involves the enantioselective hydrogenation of hydrazones derived from this compound. Research has demonstrated that palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones can be highly effective, achieving excellent yields and high enantioselectivity (up to 94% ee). researchgate.net This approach often employs chiral bisphosphine ligands, such as DTBM-SegPhos, in combination with a palladium catalyst to create a chiral environment for the reduction of the C=N bond. researchgate.net
Future research will likely focus on adapting these methods specifically for hydrazones derived from this compound and various ketones or aldehydes. The goal is to establish a versatile and reliable platform for generating a wide array of chiral trifluorinated hydrazine building blocks. These chiral intermediates are crucial for constructing complex molecules with specific biological activities, as the introduction of fluorine atoms can significantly impact properties like metabolic stability and binding affinity. The asymmetric synthesis of chiral trifluoromethylated compounds, in general, is a rapidly advancing field, with methods like Friedel–Crafts alkylation also showing promise for creating stereocenters in fluorinated molecules. rsc.org
Integration of this compound Chemistry with Flow Chemistry and Continuous Processing
The synthesis and handling of hydrazines can present safety and scalability challenges in traditional batch processes, particularly due to their potential toxicity and the exothermic nature of many of their reactions. ucd.ie Flow chemistry, or continuous processing, offers a powerful solution to these issues by performing reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This technology provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety by minimizing the volume of hazardous material at any given time, and improved scalability. researchgate.netresearchgate.net
A significant advancement in this area is the development of a continuous flow process for the synthesis of phenylhydrazine (B124118) salts, explicitly including this compound hydrochloride. google.com A US patent details a method where the corresponding aniline (B41778) is diazotized and then reduced in a continuous flow reactor. google.com This process demonstrates high efficiency and yield, overcoming issues seen in batch processes, such as the formation of difficult-to-remove by-products. google.com The ability to telescope multiple reaction steps—such as fluorination and cyclization—into a single, uninterrupted flow process has also been demonstrated for related chemistries, highlighting the potential for highly integrated and efficient manufacturing. nih.govmdpi.com
Future work will likely focus on optimizing and expanding these continuous flow syntheses. This includes integrating downstream processing steps like extraction and purification into the flow system, further automating the process, and adapting the methodology for the synthesis of various derivatives of this compound. The adoption of flow chemistry is a key step toward safer, more efficient, and economically viable industrial-scale production. ucd.ie
Table 1: Examples of Substituted Phenylhydrazine Salts Synthesized via Continuous Flow Process Data sourced from patent literature describing a continuous flow synthesis method. google.com
| Entry | Starting Aniline | Product | Yield (%) | Purity (%) |
| 1 | 2,3,4-Trifluoroaniline | This compound hydrochloride | 95 | 98.5 |
| 2 | 2,4-Dichloroaniline | (2,4-Dichlorophenyl)hydrazine hydrochloride | 93 | 98.2 |
| 3 | 2,4-Difluoroaniline | (2,4-Difluorophenyl)hydrazine hydrochloride | 94 | 98.6 |
| 4 | 2,3,4,5-Tetrafluoroaniline | (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride | 95.9 | 97 |
Exploration of Novel Catalytic Systems for Greener and More Efficient Transformations
The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly driving innovation in chemical synthesis. nih.gov For reactions involving this compound, future research will heavily emphasize the discovery and implementation of novel catalytic systems that align with these principles.
One major avenue is the development of metal-free catalytic reactions. Phenylhydrazines have been shown to participate in transformations such as metal-free C-H arylation, acting as both a reactant and a promoter. researchgate.net Exploring the potential of this compound in similar metal-free coupling reactions could provide more sustainable alternatives to traditional palladium- or copper-catalyzed processes.
Furthermore, the development of highly efficient and recyclable heterogeneous catalysts is a key goal. researchgate.net For instance, catalysts like wet 2,4,6-trichloro-1,3,5-triazine (TCT) have been used for the one-pot synthesis of triarylpyridines from aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Applying such catalysts to multicomponent reactions involving this compound could lead to streamlined, atom-economical syntheses of complex heterocyclic scaffolds. nih.gov The use of alternative energy sources, such as ultrasound irradiation, to promote reactions and the design of syntheses that use water as a solvent are other green chemistry approaches that will be critical in future research. nih.govresearchgate.net
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Fluorine Chemistry
The complexity of chemical reactions, especially those involving highly functionalized or electronically unique molecules like this compound, makes predicting outcomes and optimizing conditions a time-consuming, resource-intensive process. chemeurope.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this challenge. mdpi.com
AI models can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested reactions with remarkable accuracy. arxiv.orgrsc.org These tools can analyze the structure of reactants like this compound and predict the likely products, yields, and even stereoselectivity under various conditions. chemeurope.comarxiv.org This predictive power allows chemists to screen potential synthetic routes virtually, saving significant time and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
